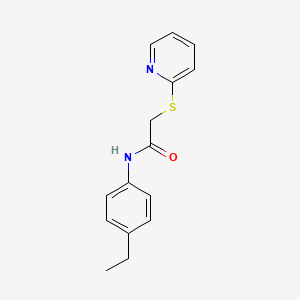![molecular formula C18H24N4O3S B5516084 N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)
N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule involving several functional groups, including imidazole, piperidine, and methanesulfonamide.
Synthesis Analysis
- The synthesis of related compounds involves the reaction of imidazolyl with glycerol and methanesulfonyl chloride, leading to the formation of methanesulfonates and subsequent cyclization to form the final compounds (Upadhyaya et al., 1997).
- A one-pot synthesis method for related sulfonamides has been developed, showcasing the versatility and efficiency of synthesizing these compounds (Rozentsveig et al., 2013).
Molecular Structure Analysis
- N-(3,4-Dimethylphenyl)methanesulfonamide, a related compound, shows a specific arrangement of the N—H bond and methanesulfonyl group, indicating the potential biological activity of these molecules (Gowda et al., 2007).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Novel analogues of class III antiarrhythmic agents, including compounds similar in structure to "N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide," have been synthesized and investigated for their electrophysiological activity. This involves exploring their synthesis through various chemical processes, highlighting the importance of understanding compound synthesis for developing therapeutic agents Lis et al., 1987.
- Structural Features and Analysis : The compound's structural characteristics and physicochemical properties have been analyzed, including its Brönsted acidity and ecotoxicity. Such studies are crucial for evaluating the compound's environmental impact and its interaction with biological systems, contributing to the development of non-toxic variants of ionic liquids and related compounds Sardar et al., 2018.
Biological and Medicinal Research
- Antimicrobial and Anticancer Activities : Research on derivatives related to "this compound" has revealed significant antimicrobial and anticancer activities. These studies are foundational in drug discovery, providing insights into the potential therapeutic applications of such compounds Premakumari et al., 2014.
- Cardiac Electrophysiological Activity : Investigations into compounds with similar structures have assessed their impact on cardiac electrophysiological parameters, offering a basis for the development of new class III antiarrhythmic drugs. Understanding the electrophysiological effects of these compounds is essential for their application in treating arrhythmias Wallace et al., 1991.
Chemical and Physical Property Analysis
- Gas Solubility in Ionic Liquids : The effects of various anions on gas solubility in ionic liquids related to the compound have been studied, demonstrating the significant influence of the anion nature on gas solubilities. This research is pertinent to applications in green chemistry and environmental science Anthony et al., 2005.
properties
IUPAC Name |
N-[2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-14-5-3-7-16(11-14)22(26(2,24)25)13-17(23)21-10-4-6-15(12-21)18-19-8-9-20-18/h3,5,7-9,11,15H,4,6,10,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPDEKQURCOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCCC(C2)C3=NC=CN3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)
